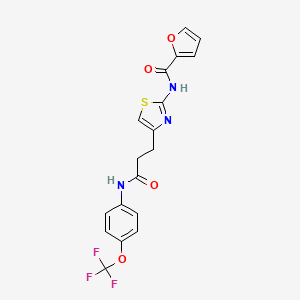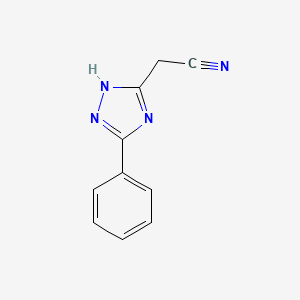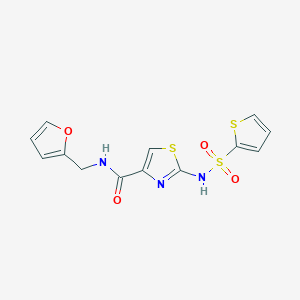
N-(4-(3-oxo-3-((4-(trifluorométhoxy)phényl)amino)propyl)thiazol-2-yl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound includes a furan-2-carboxamide group attached to a thiazol-2-yl group via a propyl chain. This propyl chain contains an amine group linked to a phenyl group, which is further substituted with a trifluoromethoxy group.Applications De Recherche Scientifique
Activité antimicrobienne
Les dérivés thiazoliques sont connus pour leurs propriétés antimicrobiennes. La présence du cycle thiazole dans ce composé suggère une utilisation potentielle comme agent antimicrobien. Il pourrait être efficace contre une variété d'agents pathogènes en interférant avec la synthèse de la paroi cellulaire bactérienne ou en perturbant la synthèse des protéines dans les cellules microbiennes .
Effets anti-inflammatoires et analgésiques
Des composés comportant des cycles thiazoliques ont été rapportés pour présenter des activités analgésiques et anti-inflammatoires significatives. Ce composé pourrait être étudié pour son efficacité à réduire l'inflammation et la douleur, contribuant potentiellement au développement de nouveaux médicaments contre la douleur .
Activité antitumorale et cytotoxique
La complexité structurelle de ce composé, y compris le groupe phényle trifluorométhoxy, peut interagir avec des cibles cellulaires spécifiques, conduisant à des effets antitumoraux et cytotoxiques. Cela en fait un candidat pour la recherche sur le cancer, où il pourrait être utilisé pour étudier la dynamique des cellules cancéreuses ou comme agent chimiothérapeutique potentiel .
Applications neuroprotectrices
Les dérivés thiazoliques ont montré des activités neuroprotectrices. Ce composé pourrait être étudié pour sa capacité à protéger les cellules neuronales contre les dommages, ce qui est crucial dans le traitement des maladies neurodégénératives .
Propriétés antivirales
La structure du composé suggère des propriétés antivirales potentielles. Il pourrait être étudié pour son efficacité à inhiber la réplication virale ou pour son utilisation dans le traitement des infections virales .
Potentiel antidiabétique
Les dérivés indoliques, qui partagent des similitudes structurelles avec ce composé, se sont avérés posséder des propriétés antidiabétiques. La recherche sur ce composé pourrait explorer son potentiel à réguler la glycémie ou son utilisation dans la gestion du diabète .
Safety and Hazards
While specific safety and hazard information for this compound is not available, it’s important to handle all chemical compounds with care. For example, a similar compound, 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile, is harmful if swallowed or inhaled, causes serious eye and skin irritation, and may cause respiratory irritation .
Mécanisme D'action
Target of Action
Thiazoles, which is a class of compounds that this molecule belongs to, have been found to have diverse biological activities . They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The mode of action of thiazoles generally depends on their specific structure and the functional groups they carry. For instance, some thiazoles act as inhibitors of chitin biosynthesis, disrupting the growth and development of certain insects .
Biochemical Pathways
Thiazoles are known to interact with various biochemical pathways depending on their specific structures and targets .
Result of Action
Thiazoles have been found to have a range of effects at the molecular and cellular level, depending on their specific structures and targets .
Analyse Biochimique
Biochemical Properties
N-(4-(3-oxo-3-((4-(trifluoromethoxy)phenyl)amino)propyl)thiazol-2-yl)furan-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s thiazole ring is known for its ability to participate in electrophilic and nucleophilic substitution reactions, making it a versatile scaffold for drug design . The furan ring and trifluoromethoxyphenyl group further enhance its reactivity and binding affinity to target biomolecules.
Cellular Effects
N-(4-(3-oxo-3-((4-(trifluoromethoxy)phenyl)amino)propyl)thiazol-2-yl)furan-2-carboxamide exhibits various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling proteins, such as kinases and phosphatases, leading to alterations in downstream signaling cascades . Additionally, it can affect the expression of specific genes involved in cell growth, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of N-(4-(3-oxo-3-((4-(trifluoromethoxy)phenyl)amino)propyl)thiazol-2-yl)furan-2-carboxamide involves its binding interactions with various biomolecules. The compound can act as an inhibitor or activator of specific enzymes, depending on its binding affinity and the nature of the target enzyme . It can also influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in cellular function and metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(4-(3-oxo-3-((4-(trifluoromethoxy)phenyl)amino)propyl)thiazol-2-yl)furan-2-carboxamide can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to changes in its activity and potency . Long-term exposure to the compound can result in sustained alterations in cellular processes and function.
Dosage Effects in Animal Models
The effects of N-(4-(3-oxo-3-((4-(trifluoromethoxy)phenyl)amino)propyl)thiazol-2-yl)furan-2-carboxamide in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as modulation of specific signaling pathways and gene expression . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects and dose-response relationships are essential considerations in evaluating the compound’s safety and efficacy.
Metabolic Pathways
N-(4-(3-oxo-3-((4-(trifluoromethoxy)phenyl)amino)propyl)thiazol-2-yl)furan-2-carboxamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. These effects can have significant implications for cellular energy balance and overall metabolic function.
Transport and Distribution
The transport and distribution of N-(4-(3-oxo-3-((4-(trifluoromethoxy)phenyl)amino)propyl)thiazol-2-yl)furan-2-carboxamide within cells and tissues are mediated by specific transporters and binding proteins . The compound’s localization and accumulation in different cellular compartments can influence its activity and function. Understanding the transport mechanisms and distribution patterns is crucial for optimizing the compound’s therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of N-(4-(3-oxo-3-((4-(trifluoromethoxy)phenyl)amino)propyl)thiazol-2-yl)furan-2-carboxamide plays a vital role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes. Detailed studies on the subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
N-[4-[3-oxo-3-[4-(trifluoromethoxy)anilino]propyl]-1,3-thiazol-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O4S/c19-18(20,21)28-13-6-3-11(4-7-13)22-15(25)8-5-12-10-29-17(23-12)24-16(26)14-2-1-9-27-14/h1-4,6-7,9-10H,5,8H2,(H,22,25)(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMFNADBXPSHGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NC(=CS2)CCC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-ethyl-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-methyl-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-4H-chromen-4-one](/img/structure/B2593102.png)
![7-chloro-3-(3-fluorophenyl)-N-[(furan-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2593103.png)
![1-{[2,3'-Bithiophene]-5-yl}-2-({pyrido[3,4-d]pyrimidin-4-yl}amino)ethan-1-ol](/img/structure/B2593106.png)
![N-(4-methylphenyl)-2-[3-oxo-8-(pyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2593107.png)
![N-cyclopropyl-N''-phenyl-N'-[3-(trifluoromethyl)benzyl]guanidine](/img/structure/B2593108.png)

![N-cyclopentyl-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2593111.png)

![2-[6-methoxy-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2593115.png)
![N-(3-(1H-pyrrol-1-yl)propyl)-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B2593116.png)
![2-{4-[2-(Dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2593119.png)

![(E)-8-((4-(benzyloxy)benzylidene)amino)-6-(tert-butyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2593122.png)

